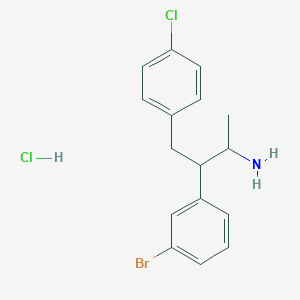
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI) is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with bromine and chlorine atoms, and an amine group attached to a propyl chain. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of a benzene ring, followed by the introduction of the amine group through a series of reactions. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or amination.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Br2, Cl2) and amines (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce benzenepropanone derivatives, while reduction may yield benzenepropanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobenzylamine: Similar structure but lacks the chlorine atom and the propyl chain.
4-Chlorobenzylamine: Similar structure but lacks the bromine atom and the propyl chain.
Benzenepropanamine: Similar structure but lacks both bromine and chlorine atoms.
Uniqueness
The unique combination of bromine, chlorine, and the amine group in Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) provides distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
Molekularformel |
C16H18BrCl2N |
|---|---|
Molekulargewicht |
375.1 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17BrClN.ClH/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12;/h2-8,10-11,16H,9,19H2,1H3;1H |
InChI-Schlüssel |
TYAARSVFWQYHFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)
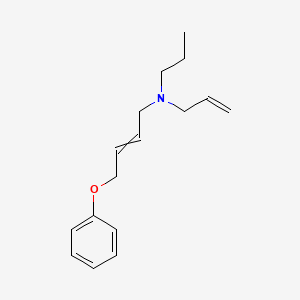
![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
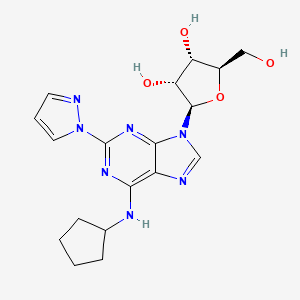
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
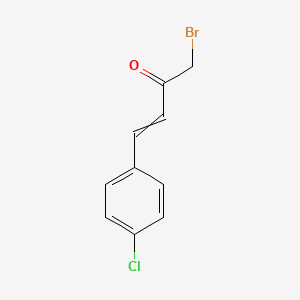
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
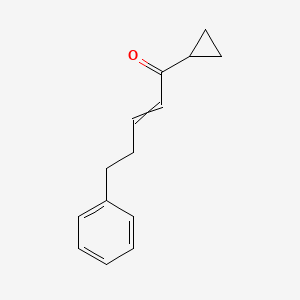
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)

